molecular formula C20H17ClN6O3 B2715938 N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251619-07-4

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2715938
CAS RN: 1251619-07-4
M. Wt: 424.85
InChI Key: PACDHSAZGGFPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O3 and its molecular weight is 424.85. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Research on the structural relatives of the mentioned compound, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, has shown promising results as mediator release inhibitors, potentially offering new pathways for antiasthma therapeutics. These compounds were synthesized through a series of reactions starting from arylamidines, with the best activity found in specific derivatives, highlighting their potential as pharmacological and toxicological candidates for further study in the context of asthma treatment (Medwid et al., 1990).

Anticancer and PI3K Inhibitor Applications

Modifications of related compounds to replace the acetamide group with alkylurea have led to the synthesis of derivatives with remarkable anticancer effects, reduced toxicity, and significant inhibitory activity against PI3Ks and mTOR. These compounds have shown potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity, suggesting their utility as effective anticancer agents with low toxicity (Wang et al., 2015).

Antitumor and Antimicrobial Activities

The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent reactions have led to the creation of compounds with antitumor and antimicrobial activities. These activities were screened against human breast cell line MCF-7 and liver carcinoma cell line HEPG2, demonstrating effects comparable to the standard 5-fluorouracil. This research suggests potential applications of these compounds in developing new therapeutic agents for cancer and microbial infections (Riyadh, 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-12-23-15(14-5-3-4-8-22-14)10-18-25-26(20(29)27(12)18)11-19(28)24-16-9-13(21)6-7-17(16)30-2/h3-10H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACDHSAZGGFPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.